molecular formula C25H27ClN2O4 B11634145 methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11634145
M. Wt: 454.9 g/mol
InChI Key: HECFYDYZBKXMSY-UUYOSTAYSA-N
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Description

Methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a tetrahydrofuran ring, and various substituents

Preparation Methods

The synthesis of methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves multiple steps, including the formation of the pyrrole ring and the introduction of the various substituents. The synthetic routes typically involve the use of reagents such as chlorophenyl compounds, dimethylpyrrole derivatives, and tetrahydrofuran intermediates. Reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific substituents are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of addition products.

Scientific Research Applications

Methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate stands out due to its unique combination of structural features and functional groups Similar compounds may include other pyrrole derivatives, chlorophenyl compounds, and tetrahydrofuran-containing molecules

Properties

Molecular Formula

C25H27ClN2O4

Molecular Weight

454.9 g/mol

IUPAC Name

methyl (4Z)-4-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-5-oxo-1-(oxolan-2-ylmethyl)pyrrole-3-carboxylate

InChI

InChI=1S/C25H27ClN2O4/c1-15-11-18(16(2)28(15)20-8-5-7-19(26)13-20)12-22-23(25(30)31-4)17(3)27(24(22)29)14-21-9-6-10-32-21/h5,7-8,11-13,21H,6,9-10,14H2,1-4H3/b22-12-

InChI Key

HECFYDYZBKXMSY-UUYOSTAYSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=C\3/C(=C(N(C3=O)CC4CCCO4)C)C(=O)OC

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C3C(=C(N(C3=O)CC4CCCO4)C)C(=O)OC

Origin of Product

United States

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